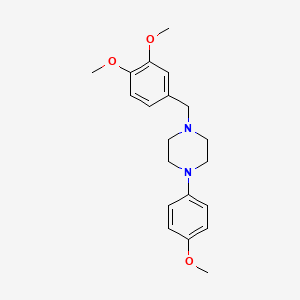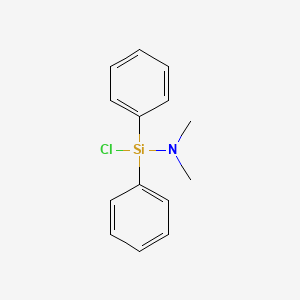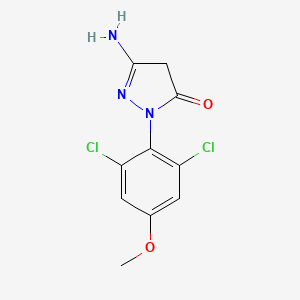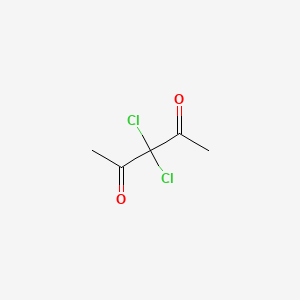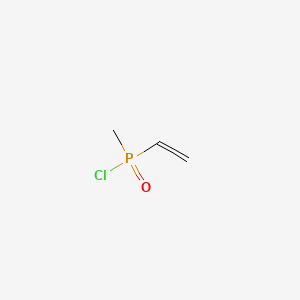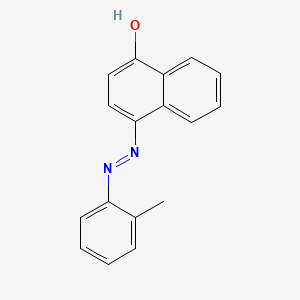![molecular formula C10H10N4S B1618355 4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 80570-89-4](/img/structure/B1618355.png)
4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Vue d'ensemble
Description
4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is an organic compound with the molecular formula C10H10N4S and a molecular weight of 218.28 g/mol . It is a member of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields . This compound is characterized by the presence of an allyl group, a pyridinyl group, and a triazole ring, which contribute to its unique chemical properties and reactivity .
Applications De Recherche Scientifique
4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to interact with a variety of enzymes and receptors, showing diverse pharmacological activities .
Mode of Action
It’s known that triazole derivatives can bind to biological systems through their nitrogen atoms, enabling them to interact with various enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in the compound’s pharmacological effects.
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such as alpha-amylase and alpha-glucosidase, which play crucial roles in carbohydrate metabolism . By inhibiting these enzymes, the compound could potentially affect the breakdown and absorption of carbohydrates, impacting blood glucose levels.
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied in silico . These studies can provide insights into the compound’s bioavailability and its behavior within the body.
Result of Action
Similar compounds have shown a range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interaction with its targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of a triazole compound with an allylating agent under appropriate conditions . One common method involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an allyl halide in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The allyl and pyridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol can be compared with other similar compounds in the 1,2,4-triazole family:
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound has a methyl group instead of an allyl group, which affects its reactivity and biological activity.
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: The presence of an amino group enhances its potential as a ligand and its biological activity.
4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Similar to the target compound but with a different position of the pyridinyl group, which can influence its chemical properties and applications.
Propriétés
IUPAC Name |
4-prop-2-enyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-2-6-14-9(12-13-10(14)15)8-4-3-5-11-7-8/h2-5,7H,1,6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMESIDOADDYLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353914 | |
| Record name | 4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80570-89-4 | |
| Record name | 4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






